Cas no 1374446-83-9 ((3-methylimidazol-4-yl)methanamine dihydrochloride)

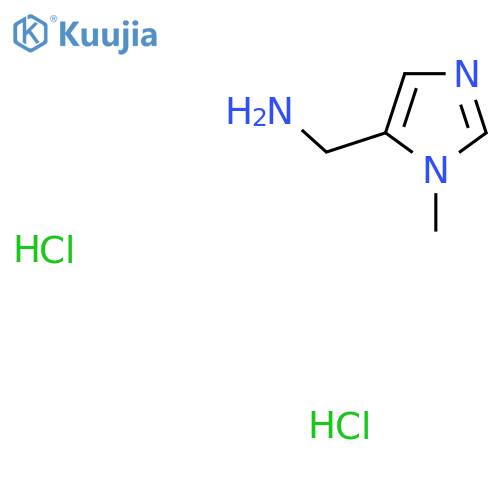

1374446-83-9 structure

商品名:(3-methylimidazol-4-yl)methanamine dihydrochloride

CAS番号:1374446-83-9

MF:C5H11Cl2N3

メガワット:184.066938638687

MDL:MFCD09952750

CID:4594464

PubChem ID:92133497

(3-methylimidazol-4-yl)methanamine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- (1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride

- c-(3-Methyl-3H-imidazol-4-yl)-methylamine 2HCl

- (3-methylimidazol-4-yl)methanamine dihydrochloride

- (3-methylimidazol-4-yl)methanamine;dihydrochloride

- Z2756841888

-

- MDL: MFCD09952750

- インチ: 1S/C5H9N3.2ClH/c1-8-4-7-3-5(8)2-6;;/h3-4H,2,6H2,1H3;2*1H

- InChIKey: OFZIMQJFKWNKTQ-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.N1(C)C=NC=C1CN

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 74.1

- トポロジー分子極性表面積: 43.8

(3-methylimidazol-4-yl)methanamine dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-216594-2.5g |

(1-methyl-1H-imidazol-5-yl)methanamine dihydrochloride |

1374446-83-9 | 95% | 2.5g |

$281.0 | 2023-09-16 | |

| Enamine | EN300-216594-0.05g |

(1-methyl-1H-imidazol-5-yl)methanamine dihydrochloride |

1374446-83-9 | 95% | 0.05g |

$36.0 | 2023-09-16 | |

| Life Chemicals | F1905-6638-5g |

(3-methylimidazol-4-yl)methanamine dihydrochloride |

1374446-83-9 | 95%+ | 5g |

$447.0 | 2023-11-21 | |

| Life Chemicals | F1905-6638-0.25g |

(3-methylimidazol-4-yl)methanamine dihydrochloride |

1374446-83-9 | 95%+ | 0.25g |

$133.0 | 2023-11-21 | |

| TRC | C284806-1g |

c-(3-methyl-3h-imidazol-4-yl)-methylamine 2hcl |

1374446-83-9 | 1g |

$ 295.00 | 2022-04-01 | ||

| Life Chemicals | F1905-6638-2.5g |

(3-methylimidazol-4-yl)methanamine dihydrochloride |

1374446-83-9 | 95%+ | 2.5g |

$298.0 | 2023-11-21 | |

| Chemenu | CM324043-1g |

(1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride |

1374446-83-9 | 95% | 1g |

$281 | 2021-08-18 | |

| A2B Chem LLC | AA50698-100mg |

C-(3-Methyl-3h-imidazol-4-yl)-methylamine 2hcl |

1374446-83-9 | 95% | 100mg |

$92.00 | 2024-04-20 | |

| A2B Chem LLC | AA50698-250mg |

C-(3-Methyl-3h-imidazol-4-yl)-methylamine 2hcl |

1374446-83-9 | 95% | 250mg |

$115.00 | 2024-04-20 | |

| Enamine | EN300-216594-1g |

(1-methyl-1H-imidazol-5-yl)methanamine dihydrochloride |

1374446-83-9 | 95% | 1g |

$153.0 | 2023-09-16 |

(3-methylimidazol-4-yl)methanamine dihydrochloride 関連文献

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

1374446-83-9 ((3-methylimidazol-4-yl)methanamine dihydrochloride) 関連製品

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 5587-61-1(Triisocyanato(methyl)silane)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 13769-43-2(potassium metavanadate)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量